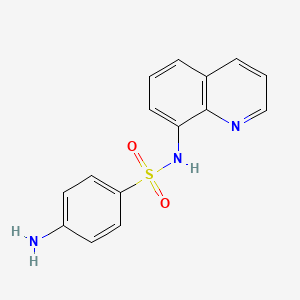

4-amino-N-quinolin-8-ylbenzenesulfonamide

Beschreibung

4-amino-N-quinolin-8-ylbenzenesulfonamide is an organic compound with the molecular formula C15H13N3O2S and a molecular weight of 299.3 g/mol. This compound is a sulfonamide derivative of quinoline, characterized by the presence of both benzene and quinoline rings connected via a sulfonamide group. It has several properties and applications in research and industry, making it a valuable compound for various scientific studies.

Eigenschaften

IUPAC Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDETFZSIPJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353698 | |

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33757-63-0 | |

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves several steps and reaction conditions. One common synthetic route includes the reaction of 4-amino-N-8-quinolinyl- with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Azo Coupling Reactions

The aromatic amino group participates in diazotization and subsequent coupling reactions:

-

Diazo Formation : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with electron-rich aromatics (e.g., pyrimidin-2-amine) to form 4-((8-hydroxyquinolin-5-yl)azo)-N-(pyrimidin-2-yl)benzenesulfonamide .

Metal-Catalyzed Halogenation

The quinoline moiety directs regioselective halogenation via transition-metal catalysis:

-

C-5 Iodination : Ni(II)-catalyzed reaction with molecular iodine (I₂) in DMF at 110°C introduces iodine at the C-5 position of the quinoline ring .

-

Ortho-Iodination : Co(II)-catalyzed chelation-assisted iodination of the benzenesulfonamide ring occurs under similar conditions .

Coordination Chemistry

The sulfonamide and quinoline nitrogen atoms act as ligands for metal complexes:

-

Cu(II) Complexes : Reaction with CuSO₄ forms octahedral complexes with two ligand molecules, confirmed by ESR and magnetic susceptibility .

-

Anticancer Activity : Cu and Zn complexes exhibit enhanced cytotoxicity against HCT-116 and MCF-7 cell lines (IC₅₀ = 3–9 µM) .

Cyclization and Heterocycle Formation

The amino group facilitates cyclization reactions:

-

Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives yields triazole-linked hybrids .

Biological Activity-Driven Modifications

Structural analogs are synthesized to optimize pharmacological properties:

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4-amino-N-quinolin-8-ylbenzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : The compound has demonstrated significant anticancer properties by inhibiting NF-κB activity. In vitro studies have shown that it effectively reduces cell proliferation in various cancer cell lines, including lung cancer (A549) and triple-negative breast cancer (MDA-MB-231) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 2.8 |

| MDA-MB-231 (Breast Cancer) | 3.8 |

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infections .

Biological Research

- Fluorescent Probes : The compound can serve as a fluorescent probe for detecting metal ions in biological systems, aiding in biochemical assays .

Industrial Applications

- Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity .

High-throughput Screening

Two high-throughput screening studies conducted by the NIH identified this compound as a potent inhibitor of NF-κB activation. These screenings confirmed its effectiveness in stabilizing IκBα, which prevents NF-κB from translocating to the nucleus .

Antitrypanosomal Activity

A study focused on synthesizing new derivatives bearing quinoline moieties reported promising results against Trypanosoma brucei, indicating its potential applications beyond cancer treatment .

Wirkmechanismus

The mechanism of action of 4-amino-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-amino-N-quinolin-8-ylbenzenesulfonamide can be compared with other similar compounds, such as:

Sulfamethoxazole: Another sulfonamide derivative with antimicrobial properties.

Sulfapyridine: Used in the treatment of bacterial infections.

Sulfadiazine: Known for its use in treating toxoplasmosis.

What sets this compound apart is its unique combination of the quinoline and benzene rings, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-amino-N-quinolin-8-ylbenzenesulfonamide, a compound belonging to the class of quinoline-sulfonamides, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, highlighting key findings from diverse studies, including case studies and data tables that illustrate its efficacy.

- Molecular Formula : C15H13N3O2S

- Molecular Weight : 282.3 g/mol

- IUPAC Name : 4-amino-N-(quinolin-8-yl)benzenesulfonamide

The compound is known to interfere with various biological pathways, notably the NFκB signaling pathway. This pathway is crucial for regulating immune response and cell survival, making it a significant target in cancer therapy. The inhibition of NFκB by this compound has been confirmed through various assays, indicating its potential as an anti-inflammatory and anticancer agent .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 5 | High anti-proliferative effect |

| MDA-MB-231 (breast cancer) | 7 | Induces apoptosis |

| HeLa (cervical cancer) | 3 | Strong cytotoxicity |

The compound's structure appears to enhance its interaction with the PKM2 protein, a key regulator of metabolic processes in cancer cells, thereby promoting apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Preliminary screenings revealed:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 21 | 19.04 × 10⁻⁵ mg/mL |

| Escherichia coli | 19 | 609 × 10⁻⁵ mg/mL |

| Candida albicans | 25 | 19.04 × 10⁻⁵ mg/mL |

These results indicate that the compound can effectively inhibit both bacterial and fungal growth, suggesting its potential as a therapeutic agent in infectious diseases .

Case Studies

-

NFκB Pathway Inhibition :

A study conducted using high-throughput screening identified several quinoline-sulfonamide derivatives capable of suppressing NFκB activation. The lead compounds, including this compound, exhibited IC50 values as low as 0.6 µM in cell-based assays, confirming their potency against inflammatory responses linked to various cancers . -

Cytotoxicity in Cancer Cells :

In vitro studies demonstrated that treatment with the compound significantly reduced cell viability in multiple cancer types. For example, the A549 lung cancer cell line showed a marked decrease in proliferation after exposure to varying concentrations of the compound over a 72-hour period .

Q & A

Q. What are the established synthetic routes for 4-amino-N-quinolin-8-ylbenzenesulfonamide, and how is its structural integrity validated?

The compound is synthesized by reacting quinolin-8-amine with 4-acetamidobenzenesulfonyl chloride in pyridine with catalytic DMAP. Post-synthesis purification involves column chromatography and recrystallization. Structural validation employs IR spectroscopy (e.g., NH stretching at 3365 cm⁻¹, SO₂ asymmetric/symmetric vibrations at 1335/1170 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.50–8.84 ppm, NH signals at δ 9.79–10.24 ppm). Elemental analysis confirms stoichiometry (C: 59.71%, H: 4.30%, N: 12.29%) .

Q. What is the mechanistic role of the sulfonamide group in biological applications of this compound?

The sulfonamide group facilitates hydrogen bonding and electrostatic interactions with biological targets, such as zinc ions in fluorescent probes. This group enhances selectivity in metal ion detection by coordinating with Zn²⁺ via the sulfonyl oxygen and amine nitrogen, as demonstrated in 8-amidoquinoline derivatives .

Q. How can researchers optimize reaction yields during synthesis?

Key parameters include:

- Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.

- Catalyst use : DMAP accelerates sulfonamide formation.

- Reaction time : Extended durations (e.g., 25 hours) improve yields to ~78% .

Advanced Research Questions

Q. How do structural modifications at the 4-amino and quinoline positions influence anticancer activity?

Modifications are assessed via quantitative structure-activity relationship (QSAR) studies. For example:

- Electron-withdrawing groups (e.g., -Cl at the quinoline core) enhance cytotoxicity by increasing electrophilicity.

- Hydrophobic substituents on the benzene ring improve membrane permeability.

Anticancer activity is validated through in vitro assays (e.g., MTT) against cancer cell lines, with IC₅₀ values correlated to substituent electronic properties .

Q. How can conflicting data on zinc-ion selectivity be resolved in fluorescence-based studies?

Contradictions arise from pH sensitivity and competing metal interactions. Methodological solutions include:

- pH control : Optimal Zn²⁺ binding occurs at pH 7.4 (physiological conditions).

- Competition experiments : Test selectivity against Ca²⁺, Mg²⁺, and Fe³⁺.

- Probe modification : Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Q. How should researchers design experiments to validate crystallinity and purity?

- XRPD : Confirm crystalline phases by matching experimental patterns with simulated data.

- Thermal analysis : Use TGA/DSC to identify decomposition temperatures and polymorphic transitions.

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

Q. How can researchers address discrepancies in spectroscopic data across studies?

- Standardization : Use deuterated solvents (e.g., DMSO-d₆) and internal references (e.g., TMS).

- Cross-validation : Compare NMR/IR data with computational simulations (e.g., DFT) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.